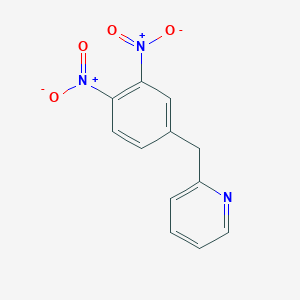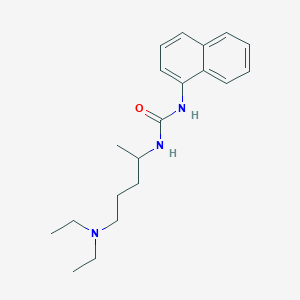![molecular formula C19H23NO6 B11991134 (2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B11991134.png)
(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxo-chromen-7-yl) 3-méthyl-2-[(2-méthylpropan-2-yl)oxycarbonylamino]butanoate est un composé organique synthétique appartenant à la classe des dérivés de chromen. Les dérivés de chromen sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2-oxo-chromen-7-yl) 3-méthyl-2-[(2-méthylpropan-2-yl)oxycarbonylamino]butanoate implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la 7-hydroxy-2H-chromen-2-one et l’acide 3-méthyl-2-[(2-méthylpropan-2-yl)oxycarbonylamino]butanoïque.
Conditions de réaction : La réaction est effectuée en présence d’un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant anhydre tel que le dichlorométhane.
Procédure : Le mélange réactionnel est agité à température ambiante pendant plusieurs heures jusqu’à ce que la réaction soit terminée. Le produit est ensuite purifié par chromatographie sur colonne afin d’obtenir le composé souhaité avec un rendement élevé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et le rendement du processus de production. De plus, l’optimisation des conditions de réaction et des méthodes de purification peut améliorer encore la capacité de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
(2-oxo-chromen-7-yl) 3-méthyl-2-[(2-méthylpropan-2-yl)oxycarbonylamino]butanoate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en groupes hydroxyle.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle chromen.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols peuvent être utilisés dans les réactions de substitution en conditions basiques.
Principaux produits formés
Oxydation : Formation de dérivés oxo.
Réduction : Formation de dérivés hydroxyle.
Substitution : Formation de dérivés chromen substitués.
Applications de la recherche scientifique
(2-oxo-chromen-7-yl) 3-méthyl-2-[(2-méthylpropan-2-yl)oxycarbonylamino]butanoate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et antioxydantes.
Médecine : Recherché pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer et des maladies neurodégénératives.
Industrie : Utilisé dans le développement de nouveaux matériaux et capteurs chimiques.
Applications De Recherche Scientifique
(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
Le mécanisme d’action du (2-oxo-chromen-7-yl) 3-méthyl-2-[(2-méthylpropan-2-yl)oxycarbonylamino]butanoate implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes et des récepteurs impliqués dans le stress oxydatif et l’inflammation.
Voies impliquées : Il peut moduler les voies de signalisation liées à la prolifération cellulaire, l’apoptose et les mécanismes de défense antioxydants.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4,8-diméthyl-2-oxo-chromen-7-yl) (2R)-3-méthyl-2-[(2-méthylpropan-2-yl)oxycarbonylamino]butanoate
- Méthyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acétate
- Éthyl 3-(6-chloro-4-méthyl-7-{2-[(2-méthylpropan-2-yl)oxy]-2-oxoéthoxy}-2-oxo-2H-chromen-3-yl)propanoate
Unicité
(2-oxo-chromen-7-yl) 3-méthyl-2-[(2-méthylpropan-2-yl)oxycarbonylamino]butanoate est unique en raison de ses caractéristiques structurales spécifiques et de la présence de motifs chromen et butanoate. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C19H23NO6 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
(2-oxochromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C19H23NO6/c1-11(2)16(20-18(23)26-19(3,4)5)17(22)24-13-8-6-12-7-9-15(21)25-14(12)10-13/h6-11,16H,1-5H3,(H,20,23) |
Clé InChI |
RLJHYEQGPURIMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OC1=CC2=C(C=C1)C=CC(=O)O2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzyl-N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11991061.png)



![7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991075.png)

![Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether](/img/structure/B11991084.png)
![Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991102.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11991110.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11991117.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11991118.png)
![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)
![2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11991128.png)
